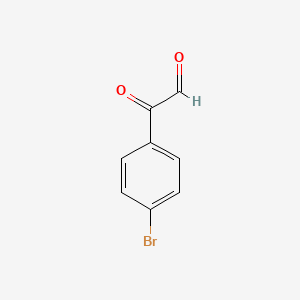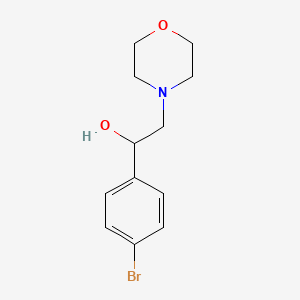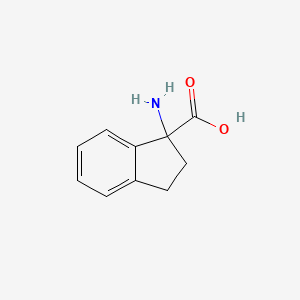
Ethyl biphenyl-4-carboxylate
概要
説明
Synthesis Analysis
The synthesis of ethyl biphenyl-4-carboxylate derivatives involves several key steps, including condensation, acylation, and cyclization reactions. For example, the synthesis of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate involves characterizations like H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, highlighting the complexity and precision required in synthesizing such compounds (Ch Hu et al., 2018).
Molecular Structure Analysis
The crystal and molecular structure analyses of ethyl biphenyl-4-carboxylate derivatives reveal intricate details about their configuration. For instance, studies utilizing single-crystal X-ray diffraction have detailed the orthorhombic system and space group information, providing insight into the compound's molecular geometry and stability through hydrogen bonding and π … π interactions (M. Sapnakumari et al., 2014).
Chemical Reactions and Properties
Ethyl biphenyl-4-carboxylate undergoes various chemical reactions that modify its structure and properties. These reactions include condensation with different arylidinemalononitrile derivatives and reactions with cyanoacrylate derivatives, leading to the formation of new compounds with potentially different biological activities and chemical properties (H. M. Mohamed, 2014).
Physical Properties Analysis
The physical properties of ethyl biphenyl-4-carboxylate derivatives, such as their melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of ethyl biphenyl-4-carboxylate derivatives in various chemical reactions and their potential as intermediates in organic synthesis. Studies often employ spectroscopic methods (FT-IR, NMR) and computational analysis (DFT) to elucidate these properties, providing insights into their electronic structure, charge distribution, and potential chemical behavior (S. Viveka et al., 2016).
科学的研究の応用
Crystal and Molecular Structure Studies
Ethyl biphenyl-4-carboxylate and its derivatives have been extensively studied for their crystal and molecular structures. For instance, research has focused on understanding the crystallization and molecular structures of compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. These studies involve single crystal X-ray diffraction data, which provide insights into the stability and disorder of the molecular structure, influencing their potential applications in various fields, including material science and pharmaceuticals (Kaur et al., 2012).
Green Chemistry and Medicinal Applications
Ethyl biphenyl-4-carboxylate derivatives have been identified as precursors in green chemistry applications. For example, their use in Suzuki coupling reactions, an environmentally friendly synthetic method, has been explored. This process is significant in producing compounds like ethyl (4-phenylphenyl)acetate, which shows promise as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating conditions like arthritis (Costa et al., 2012).
Polymerization and Material Science
The compound has also found applications in polymer chemistry. For example, enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives in an aqueous medium using compounds like ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been investigated. This approach to polymerization is significant for developing new materials and exploring sustainable manufacturing processes (Pang et al., 2003).
Liquid Crystal Research
Research on ethyl biphenyl-4-carboxylate derivatives extends into the field of liquid crystal technology. Studies have been conducted on Langmuir-Blodgett mono- and multilayer assemblies of amphiphilic liquid-crystalline n-alkyl-4′-n-alkoxybiphenyl-4-carboxylates. This research is crucial for understanding the structural and kinetic behavior of these compounds in liquid crystal displays and other related technologies (Decher & Sohling, 1991).
Antimicrobial and Antioxidant Studies
Ethyl biphenyl-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. This research is significant for discovering new compounds with potential applications in medicine, particularly in treating infections and diseases caused by oxidative stress (Raghavendra et al., 2016).
特性
IUPAC Name |
ethyl 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZMOHAQYZTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978903 | |
| Record name | Ethyl [1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10978903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl biphenyl-4-carboxylate | |
CAS RN |
6301-56-0 | |
| Record name | NSC42478 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10978903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6301-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

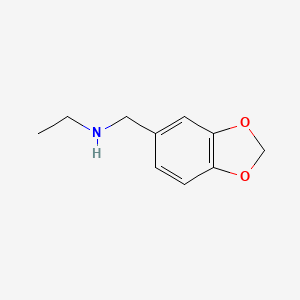
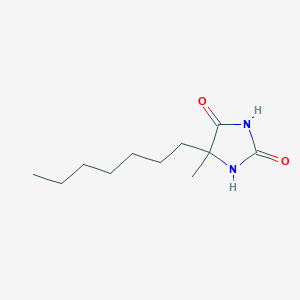
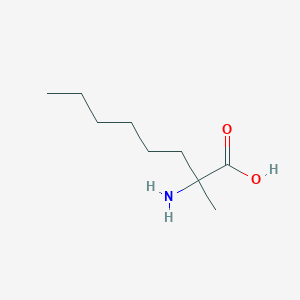
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
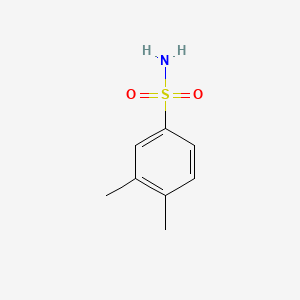
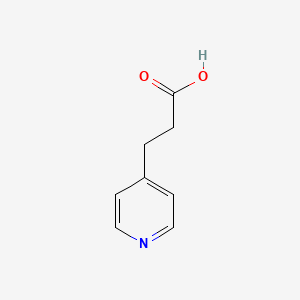
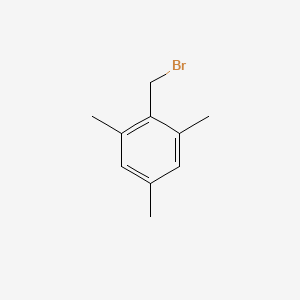
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)
